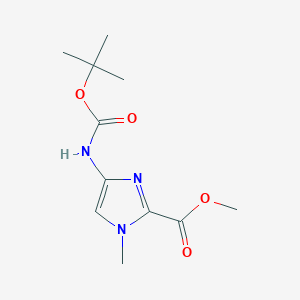

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

Vue d'ensemble

Description

- Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>.

- It is a derivative of imidazole and contains a tert-butoxycarbonyl (Boc) protecting group.

- The Boc group is commonly used in organic synthesis to protect amino groups during reactions, preventing unwanted side reactions.

Synthesis Analysis

- The synthesis of this compound involves the introduction of the Boc group onto the imidazole ring.

- Specific synthetic methods and reagents would need to be referenced from relevant literature or experimental protocols.

Molecular Structure Analysis

- The molecular structure consists of an imidazole ring with a methyl group and a Boc group attached.

- The Boc group is typically attached to the nitrogen atom of the imidazole ring.

Chemical Reactions Analysis

- The compound can undergo various chemical reactions typical of imidazole derivatives, such as nucleophilic substitutions, deprotection of the Boc group, and ester hydrolysis.

Physical And Chemical Properties Analysis

- The compound is a solid or semi-solid at room temperature.

- It may have a white to yellow color.

- Specific physical properties (melting point, solubility, etc.) would require experimental determination.

Applications De Recherche Scientifique

Application 1: Deprotection of Boc Amino Acids and Peptides

- Summary of Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application : The method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

- . The trityl group was also deprotected .

Application 2: Synthesis of Tertiary Butyl Esters

- Summary of Application : Tertiary butyl esters have large applications in synthetic organic chemistry . This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The method involves using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .

- Results or Outcomes : The study did not provide specific results or outcomes, but it did mention that the process was more efficient and versatile .

Application 3: Synthesis of 1,2,4-Triazoles

- Summary of Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and inhibitors of cytochrome P450 14α-demethylase (CYP51) . They also find use in agricultural science as potent fungicides, herbicides, and insecticides .

Application 4: Synthesis of Tertiary Butyl Esters

- Summary of Application : Tertiary butyl esters have large applications in synthetic organic chemistry . This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The method involves using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .

- Results or Outcomes : The study did not provide specific results or outcomes, but it did mention that the process was more efficient and versatile .

Application 5: Synthesis of 1,2,4-Triazoles

- Summary of Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and inhibitors of cytochrome P450 14α-demethylase (CYP51) . They also find use in agricultural science as potent fungicides, herbicides, and insecticides .

Safety And Hazards

- The compound is not classified as hazardous.

- However, standard safety precautions should be followed during handling and storage.

Orientations Futures

- Future research could explore the compound’s applications in drug development, organic synthesis, or other fields.

- Investigating its reactivity, stability, and potential biological activity would be valuable.

Propriétés

IUPAC Name |

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKBQNSUPDETCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464111 | |

| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate | |

CAS RN |

500701-36-0 | |

| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)